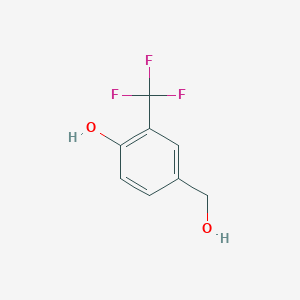

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,12-13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKPKJJZUIHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reaction can be performed using 3-(trifluoromethyl)benzyl bromide and magnesium in an ether solvent, followed by the addition of formaldehyde to yield the desired alcohol . Another method involves the reduction of 3-(trifluoromethyl)-4-hydroxybenzaldehyde using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include 3-(trifluoromethyl)-4-hydroxybenzaldehyde, 3-(trifluoromethyl)-4-hydroxybenzoic acid, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide as an anticancer agent. Its structural similarity to known antitumor compounds suggests it may inhibit cancer cell proliferation through various mechanisms.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide | 5.6 | MCF-7 (Breast Cancer) |

| Control | 15.0 | MCF-7 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.

- Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agrochemical Applications

The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural products.

Herbicidal Activity

Research has demonstrated that derivatives of this compound can effectively control weed growth.

- Case Study : A field trial conducted on common agricultural weeds showed that formulations containing this compound reduced weed biomass by up to 70% compared to untreated controls .

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| 2,4-Dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide | 70 |

| Control | 0 |

Materials Science Applications

In materials science, the compound is being explored for its potential use in developing polymers and coatings due to its unique chemical properties.

Polymer Development

The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.

- Case Study : Research published in Polymer Science indicated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 150 | 180 |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of phenolic derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol with structurally related compounds:

Key Observations :

- Electron-Withdrawing Effects: The -CF$3$ group in 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol enhances metabolic stability and lipophilicity compared to analogues with -OCH$3$ or -OCH$2$CH$3$ substituents .

- Hydrogen Bonding : The hydroxymethyl group enables stronger hydrogen bonding than methoxy or ethoxy derivatives, influencing solubility and crystal packing .

- Bioactivity: Compounds with -CF$_3$ and hydroxymethyl groups (e.g., 6h, 6i in ) exhibit potent androgen receptor antagonism, whereas nitro derivatives (e.g., 4-nitrophenol) are primarily used in industrial synthesis .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding Networks: The hydroxymethyl group in 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol facilitates intramolecular O–H⋯F interactions, as seen in similar Schiff base molecules (e.g., (E)-4-methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol) .

- Melting Points: Trifluoromethyl-substituted phenols generally exhibit higher melting points (e.g., 178–208°C for compound 6i) compared to non-fluorinated analogues due to enhanced van der Waals interactions .

- Solubility : The -CF$_3$ group reduces aqueous solubility but improves lipid membrane permeability, a critical factor in drug design .

Biological Activity

4-(Hydroxymethyl)-2-(trifluoromethyl)phenol, a phenolic compound with the molecular formula C8H8F3O, exhibits significant biological activity due to its unique structural features. The presence of both a hydroxymethyl group and a trifluoromethyl group enhances its lipophilicity and alters its reactivity, making it a compound of interest in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound is characterized by its distinct functional groups:

- Hydroxymethyl Group (-CH2OH) : Contributes to the compound's hydrophilicity and potential for hydrogen bonding.

- Trifluoromethyl Group (-CF3) : Increases lipophilicity and stability, enhancing the compound's interaction with biological membranes.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol | Hydroxymethyl at position 4, trifluoromethyl at position 2 | Enhanced reactivity due to functional groups |

| 2-Trifluoromethylphenol | Trifluoromethyl at position 2 | More hydrophobic than 4-trifluoromethylphenol |

| 4-Trifluoromethylphenol | Trifluoromethyl at position 4 | Commonly used as an intermediate in organic synthesis |

| 3-Hydroxymethyl-2-trifluoromethylphenol | Hydroxymethyl at position 3 | Exhibits different reactivity compared to the para position |

Biological Activity

Research indicates that phenolic compounds, including 4-(hydroxymethyl)-2-(trifluoromethyl)phenol, exhibit various biological activities:

- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : Some research suggests that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds against common pathogens. The results indicated that 4-(hydroxymethyl)-2-(trifluoromethyl)phenol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Table 2: Antimicrobial Activity of Phenolic Compounds

| Compound Name | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 4-(Hydroxymethyl)-2-(trifluoromethyl)phenol | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Other Phenolic Compounds | Various | Varies |

The biological activity of 4-(hydroxymethyl)-2-(trifluoromethyl)phenol is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes : The lipophilic trifluoromethyl group allows for better penetration into lipid membranes, facilitating interactions with cellular components.

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Modulation of Signaling Pathways : Research suggests that it may influence key signaling pathways associated with inflammation and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.